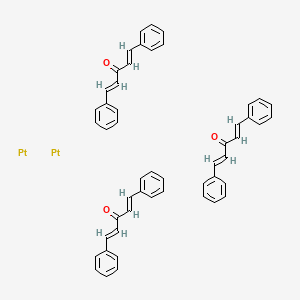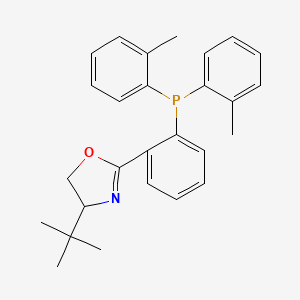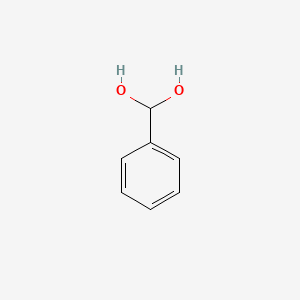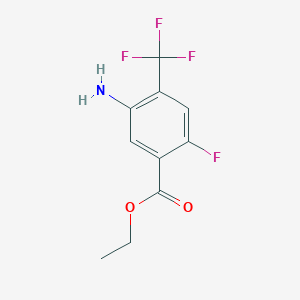
1-(5-Bromo-3-methylpyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-methylpyridin-2-yl)ethanol is an organic compound with the molecular formula C8H10BrNO It features a bromine atom attached to a pyridine ring, which is further substituted with a methyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-3-methylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 3-methylpyridine, followed by the addition of an ethanol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination. The resulting 5-bromo-3-methylpyridine is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-3-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products Formed:
Oxidation: 1-(5-Bromo-3-methylpyridin-2-yl)acetic acid.
Reduction: 1-(3-Methylpyridin-2-yl)ethanol.
Substitution: 1-(5-Amino-3-methylpyridin-2-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-methylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 1-(5-bromo-3-methylpyridin-2-yl)ethanol exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and ethanol group can form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
1-(5-Bromo-3-methylpyridin-2-yl)ethanol can be compared with other similar compounds such as:
1-(5-Bromo-2-pyridinyl)ethanol: Lacks the methyl group, which may affect its reactivity and binding affinity.
1-(5-Chloro-3-methylpyridin-2-yl)ethanol: Substitutes bromine with chlorine, potentially altering its chemical properties and biological activity.
1-(5-Bromo-3-methylpyridin-2-yl)propanol: Has a propanol group instead of ethanol, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
1-(5-bromo-3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4,6,11H,1-2H3 |
Clave InChI |
FQXNXNVBFFTSKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C(C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)






![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)




